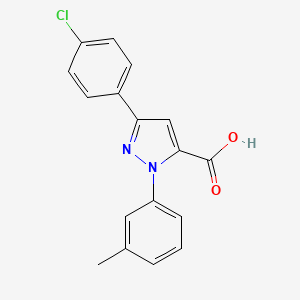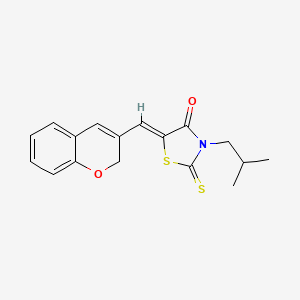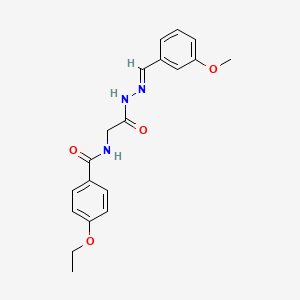![molecular formula C30H33N3O3S2 B12018005 N-(4-Sec-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide CAS No. 618432-34-1](/img/structure/B12018005.png)
N-(4-Sec-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Sec-butilfenil)-2-{[3-(4-etoxiifenil)-4-oxo-3,4,5,6,7,8-hexahidro1benzotieno[2,3-D]pirimidin-2-YL]sulfánil}acetamida es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta una estructura única que combina un núcleo benzotieno[2,3-D]pirimidina con grupos fenilo y acetamida, lo que lo convierte en un objeto de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-(4-Sec-butilfenil)-2-{[3-(4-etoxiifenil)-4-oxo-3,4,5,6,7,8-hexahidro1benzotieno[2,3-D]pirimidin-2-YL]sulfánil}acetamida normalmente implica varios pasos:
- Formación del núcleo benzotieno[2,3-D]pirimidina : Este paso suele comenzar con la ciclación de precursores de tiofeno y pirimidina apropiados en condiciones ácidas o básicas.
- Unión de los grupos fenilo : Los grupos fenilo se introducen mediante reacciones de acilación o alquilación de Friedel-Crafts, utilizando catalizadores como cloruro de aluminio (AlCl3) o trifluoruro de boro (BF3).
- Formación del enlace acetamida : El grupo acetamida se introduce normalmente mediante una reacción de amidación, en la que una amina reacciona con un cloruro de acilo o un anhídrido en presencia de una base como trietilamina (TEA).
Métodos de producción industrial: La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir:
- Química de flujo continuo : Para mejorar la eficiencia de la reacción y la escalabilidad.
- Optimización del catalizador : El uso de catalizadores más eficientes o reutilizables para reducir los costes y el impacto ambiental.
- Técnicas de purificación : Empleo de métodos avanzados de cromatografía y cristalización para garantizar la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones:
- Oxidación : El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, formando sulfoxidos o sulfones.
- Reducción : Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes.
- Sustitución : Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila, introduciendo varios grupos funcionales.
- Oxidación : Reactivos como el peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
- Reducción : Borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) en disolventes anhidros.
- Sustitución : Halógenos (Cl2, Br2) o agentes nitrantes (HNO3) en presencia de catalizadores como hierro (Fe) o ácido sulfúrico (H2SO4).
- Oxidación : Sulfoxidos y sulfones.
- Reducción : Derivados alcohólicos.
- Sustitución : Compuestos aromáticos halogenados o nitrados.
Aplicaciones Científicas De Investigación
Química:
- Catálisis : El compuesto puede actuar como ligando en la química de coordinación, formando complejos con metales de transición.
- Síntesis orgánica : Utilizado como intermedio en la síntesis de moléculas más complejas.
- Inhibición enzimática : Posible inhibidor de enzimas debido a su estructura única.
- Unión a receptores : Puede interactuar con receptores biológicos específicos, influyendo en los procesos celulares.
- Desarrollo de fármacos : Investigado por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
- Farmacocinética : Estudiado por sus propiedades de absorción, distribución, metabolismo y excreción (ADME).
- Ciencia de los materiales : Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
- Agricultura : Posibles aplicaciones como pesticida o herbicida.
Mecanismo De Acción
El mecanismo de acción de N-(4-Sec-butilfenil)-2-{[3-(4-etoxiifenil)-4-oxo-3,4,5,6,7,8-hexahidro1benzotieno[2,3-D]pirimidin-2-YL]sulfánil}acetamida implica su interacción con dianas moleculares como enzimas o receptores. La estructura del compuesto le permite encajar en sitios activos o bolsillos de unión, inhibiendo o modulando la actividad de estas dianas. Esto puede provocar cambios en las vías celulares y efectos fisiológicos.
Comparación Con Compuestos Similares
Compuestos similares:
- N-(4-Butilfenil)-3,4,5-trimetoxibenzamida
- N-(4-Etilfenil)-2-{[3-(4-metoxifenil)-4-oxo-3,4,5,6,7,8-hexahidro1benzotieno[2,3-D]pirimidin-2-YL]sulfánil}acetamida
Singularidad: N-(4-Sec-butilfenil)-2-{[3-(4-etoxiifenil)-4-oxo-3,4,5,6,7,8-hexahidro1benzotieno[2,3-D]pirimidin-2-YL]sulfánil}acetamida destaca por su combinación específica de grupos funcionales y características estructurales, que confieren una reactividad química y una actividad biológica únicas
Propiedades
Número CAS |
618432-34-1 |
|---|---|
Fórmula molecular |
C30H33N3O3S2 |
Peso molecular |
547.7 g/mol |
Nombre IUPAC |
N-(4-butan-2-ylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C30H33N3O3S2/c1-4-19(3)20-10-12-21(13-11-20)31-26(34)18-37-30-32-28-27(24-8-6-7-9-25(24)38-28)29(35)33(30)22-14-16-23(17-15-22)36-5-2/h10-17,19H,4-9,18H2,1-3H3,(H,31,34) |
Clave InChI |
PEMWROILCXFMTN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B12017933.png)

![3-(4-chlorophenyl)-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017945.png)



![N-isopropyl-N-phenyl-2-[4-((E)-{[5-thioxo-3-(trifluoromethyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetamide](/img/structure/B12017963.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B12017969.png)
![(5E)-2-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12017977.png)
![10-[({4-(2,3-dimethylphenyl)-5-[4-(4-(2,3-dimethylphenyl)-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)butyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-10H-phenothiazine](/img/structure/B12017980.png)



